Cas no 1248014-78-9 (N-cyclobutyl-2-fluoroaniline)

N-Cyclobutyl-2-fluoroaniline is a fluorinated aromatic amine featuring a cyclobutyl substituent on the nitrogen atom. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the fluoro and cyclobutyl groups enhances its reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its structural motifs are valuable for constructing complex molecules with tailored properties. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture. Proper storage and handling are recommended to maintain stability and purity.
N-cyclobutyl-2-fluoroaniline structure
N-cyclobutyl-2-fluoroaniline structure
Product Name:N-cyclobutyl-2-fluoroaniline
CAS No:1248014-78-9
MF:C10H12FN
MW:165.207386016846
CID:4580696
PubChem ID:61779277
Update Time:2025-06-28

N-cyclobutyl-2-fluoroaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-cyclobutyl-2-fluoro-
    • n-Cyclobutyl-2-fluoroaniline
    • N-cyclobutyl-2-fluoroaniline
    • Inchi: 1S/C10H12FN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2
    • InChI Key: HBMNSRPTBXGGQS-UHFFFAOYSA-N
    • SMILES: C1(NC2CCC2)=CC=CC=C1F

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Additional information on N-cyclobutyl-2-fluoroaniline

Professional Introduction to N-cyclobutyl-2-fluoroaniline (CAS No. 1248014-78-9)

N-cyclobutyl-2-fluoroaniline, a compound with the chemical identifier CAS No. 1248014-78-9, represents a significant advancement in the field of pharmaceutical chemistry and molecular design. This compound, characterized by its unique structural motif, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of both a cyclobutyl group and a fluoroaniline moiety imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations.

The cyclobutyl group, known for its rigid three-membered ring structure, introduces conformational constraints that can influence the reactivity and binding affinity of the molecule. In contrast, the fluoroaniline moiety, featuring a fluorine atom attached to an aniline ring, is widely recognized for its ability to modulate pharmacokinetic properties such as metabolic stability and lipophilicity. These combined features make N-cyclobutyl-2-fluoroaniline a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the utility of N-cyclobutyl-2-fluoroaniline in the synthesis of novel bioactive compounds. Researchers have leveraged its structural framework to develop inhibitors targeting various biological pathways. For instance, modifications to the cyclobutyl ring have been shown to enhance binding interactions with specific enzyme targets, while the fluoroaniline group has been instrumental in optimizing pharmacokinetic profiles. These findings underscore the compound's potential as a building block for next-generation therapeutics.

The influence of fluorine substitution on pharmaceutical compounds is well-documented, with numerous examples demonstrating improved drug efficacy and reduced side effects. The introduction of fluorine into aromatic rings can alter electronic distributions, leading to enhanced binding affinity and selectivity. In the case of N-cyclobutyl-2-fluoroaniline, the fluorine atom at the 2-position of the aniline ring plays a crucial role in modulating its interactions with biological targets. This has led to its incorporation into several high-throughput screening campaigns aimed at identifying new drug candidates.

Moreover, the rigid nature of the cyclobutyl group provides stability against metabolic degradation, which is often a critical factor in drug design. This stability ensures that the compound remains intact long enough to exert its intended biological effect. Such properties are particularly valuable in developing long-acting medications where prolonged circulation is desired. The combination of these features has positioned N-cyclobutyl-2-fluoroaniline as a cornerstone in the development of novel pharmacological agents.

In addition to its pharmaceutical applications, N-cyclobutyl-2-fluoroaniline has shown promise in materials science and agrochemical research. Its unique structural characteristics make it suitable for designing advanced materials with tailored electronic properties. For example, researchers have explored its potential as a precursor for organic semiconductors and liquid crystals, where precise control over molecular geometry is essential for optimal performance.

The synthesis of N-cyclobutyl-2-fluoroaniline involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include fluorination of aniline derivatives followed by cycloalkylation with cyclobutyl halides or Grignard reagents. Advances in catalytic methods have further refined these processes, enabling more efficient and scalable production. These synthetic strategies not only facilitate access to N-cyclobutyl-2-fluoroaniline but also provide valuable insights into developing related compounds with diverse functionalities.

The growing interest in fluorinated aromatic compounds stems from their ability to fine-tune both physical and biological properties. The electronic nature of fluorine allows for precise control over intermolecular forces, which can be exploited to enhance solubility or improve membrane permeability. In drug discovery, such properties are often critical determinants of therapeutic success. N-cyclobutyl-2-fluoroaniline exemplifies how strategic incorporation of fluorine can lead to compounds with improved pharmacological profiles.

Future research directions may explore derivatives of N-cyclobutyl-2-fluoroaniline that incorporate additional functional groups or explore different substitution patterns on the aromatic ring. Such modifications could unlock new applications in areas such as antiviral or anticancer therapies. The compound's inherent flexibility as a scaffold ensures that it will remain a valuable resource for chemists seeking innovative solutions to complex chemical challenges.

In conclusion, N-cycлобутыл-2-flуороанилин (CAS No. 1248014-78-9) stands out as a versatile and highly promising compound with significant implications across multiple scientific disciplines. Its unique structural features, combined with recent advancements in synthetic methodologies and pharmacological applications, position it as a cornerstone in modern chemical research. As scientists continue to uncover new possibilities through exploration and innovation, compounds like N-cycлобутыл-2-flуороанилин will undoubtedly play a pivotal role in shaping the future of medicine and materials science.

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